19-Hydroxyprogesterone

Descripción general

Descripción

19-Hydroxyprogesterone is a steroid hormone that is structurally related to progesterone. It is an endogenous progestogen and plays a crucial role in the biosynthesis of other steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . This compound is primarily produced in the adrenal glands and the gonads, specifically the corpus luteum of the ovary .

Métodos De Preparación

19-Hydroxyprogesterone can be synthesized through a multi-step process starting from pregnenolone. One method involves acetylation of pregnenolone with acetic anhydride in pyridine to obtain the acetate, followed by the addition of hypobromous acid to form a bromohydrin. This intermediate is then subjected to further reactions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .

Análisis De Reacciones Químicas

19-Hydroxyprogesterone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 19-norprogesterone.

Reduction: Reduction reactions can convert it into other hydroxysteroids.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters like hydroxyprogesterone caproate.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed from these reactions are often intermediates in the synthesis of other steroids or derivatives used in medical applications .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Role in Reproductive Health

19-Hydroxyprogesterone exhibits progestogenic activity, although it is generally considered less potent than progesterone itself. Its role in reproductive health includes:

- Menstrual Cycle Regulation: It is involved in preparing the endometrium for implantation and maintaining pregnancy.

- Potential Treatment for Hormonal Disorders: Research suggests that this compound may be utilized in treating conditions related to hormonal imbalances, although more studies are needed to establish its efficacy compared to other progestins.

2. Use in Preterm Birth Prevention

While 17-alpha-hydroxyprogesterone caproate (a derivative) has been extensively studied for preventing recurrent preterm birth, the role of this compound itself remains less defined. However, understanding its effects could provide insights into alternative treatments or adjunct therapies for women at risk of preterm labor .

Cancer Research

1. Anti-Proliferative Effects

Emerging research indicates that this compound may possess anti-proliferative properties against certain cancer cell lines:

- Breast and Prostate Cancer: In vitro studies have explored its potential to inhibit the growth of breast and prostate cancer cells, suggesting a possible role in cancer therapy. However, further investigation is necessary to determine its clinical efficacy and safety.

Neuroprotective Properties

1. Neuroinflammation Reduction

Research on animal models has suggested that this compound may have neuroprotective effects, including:

- Reduction of Neuroinflammation: Studies indicate it might help mitigate neuroinflammation, which is linked to various neurodegenerative diseases.

- Cognitive Function Improvement: Preliminary findings suggest potential benefits for memory function, though comprehensive studies are still required to elucidate these mechanisms and their therapeutic implications.

Biochemical Applications

1. Steroidogenesis Studies

this compound serves as an important intermediate in the biosynthesis of various steroid hormones, including progesterone and cortisol. Its applications include:

- Enzyme Pathway Research: Scientists utilize it to study the enzymes involved in steroidogenesis, enhancing understanding of hormonal regulation and potential disruptions in these pathways.

- Pharmacokinetic Interaction Studies: Investigations into how this compound interacts with cytochrome P450 enzymes are crucial for optimizing therapeutic regimens and minimizing adverse effects.

Case Studies and Research Findings

Mecanismo De Acción

19-Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of this compound to these receptors leads to the regulation of gene transcription, ultimately influencing various physiological processes such as the menstrual cycle, pregnancy maintenance, and immune response .

Comparación Con Compuestos Similares

19-Hydroxyprogesterone is often compared with other similar compounds like:

Progesterone: A natural progestogen with a similar structure but different biological activity.

17α-Hydroxyprogesterone: Another hydroxylated form of progesterone with distinct clinical applications.

Hydroxyprogesterone caproate: A synthetic ester derivative used in preventing preterm birth.

The uniqueness of this compound lies in its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties compared to its analogs .

Actividad Biológica

19-Hydroxyprogesterone (19-OHP) is a steroid hormone derived from progesterone, playing a significant role in various biological processes, particularly in reproductive health. This article explores its biological activity, mechanisms of action, clinical implications, and relevant case studies.

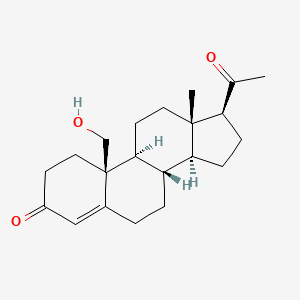

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group at the 19th carbon position of the progesterone molecule. This modification alters its pharmacological properties and biological activities. It is essential to differentiate between 19-OHP and its more commonly studied derivatives, such as 17-alpha-hydroxyprogesterone caproate (17P), which is used in clinical settings for preventing preterm birth.

The primary mechanism through which 19-OHP exerts its effects is via binding to progesterone receptors (PRs). Although it has weaker progestogenic activity compared to progesterone, it still influences gene expression related to reproductive functions. The binding affinity of 19-OHP to PRs is lower than that of progesterone, but it can still activate certain pathways involved in maintaining pregnancy and regulating menstrual cycles.

Biological Activity

1. Role in Pregnancy:

Research indicates that 19-OHP plays a crucial role in sustaining pregnancy by modulating uterine contractions and maintaining the uterine environment conducive for fetal development. Its administration has been associated with reduced rates of preterm labor in women with a history of spontaneous preterm births.

2. Clinical Studies:

Several clinical trials have evaluated the efficacy of 19-OHP and its derivatives:

- Meis Trial: This landmark study demonstrated that 17P significantly reduced the risk of recurrent preterm birth (PTB) among women with a history of PTB. The incidence of PTB before 37 weeks was 36.3% in the treatment group compared to 54.9% in the placebo group .

- PROLONG Trial: In contrast to the Meis trial, this study did not find a significant reduction in PTB rates with 17P, highlighting variability in outcomes based on patient populations .

Table: Summary of Clinical Trials Involving Hydroxyprogesterone Compounds

| Study Name | Population | Treatment | Primary Outcome | Results |

|---|---|---|---|---|

| Meis Trial | Women with a history of PTB | 250 mg 17P weekly | PTB <37 weeks | Reduced from 54.9% to 36.3% |

| PROLONG Trial | Similar population as Meis | 17P vs placebo | PTB <35 weeks | No significant difference (11.0% vs 11.5%) |

Case Studies

Case Study 1: Elevated Levels in Newborn Screening

A notable case involved a female infant detected with elevated levels of 17-hydroxyprogesterone during newborn screening for congenital adrenal hyperplasia (CAH). The high levels indicated potential enzyme deficiencies affecting steroidogenesis, emphasizing the importance of monitoring hormonal levels postnatally .

Case Study 2: Efficacy in Preventing Preterm Birth

In another study involving pregnant women at risk for preterm delivery, administration of 19-OHP derivatives led to a significant reduction in adverse neonatal outcomes such as necrotizing enterocolitis and intraventricular hemorrhage .

Safety Profile

The safety profile of hydroxyprogesterone compounds is generally favorable, but some adverse effects have been reported, including injection site reactions and potential thromboembolic events. Monitoring is recommended when using these compounds during pregnancy.

Propiedades

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHWBGCIKMXLBI-NXMWLWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975004 | |

| Record name | 19-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-63-4 | |

| Record name | 19-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.